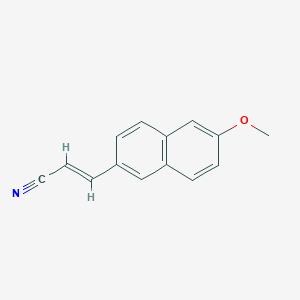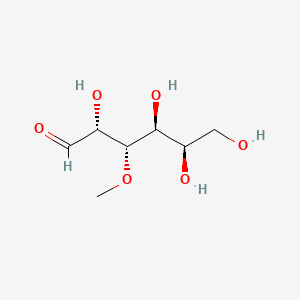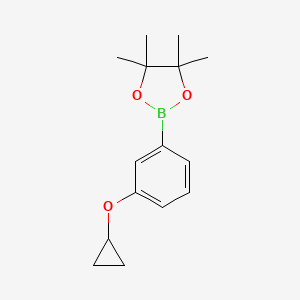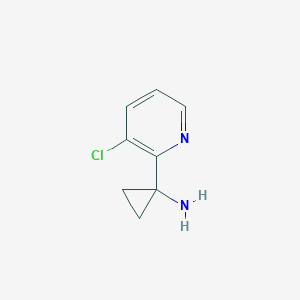
1-(3-Chloropyridin-2-yl)cyclopropan-1-amine
Übersicht
Beschreibung
“1-(3-Chloropyridin-2-yl)cyclopropan-1-amine” is a chemical compound with the IUPAC name 1-(2-chloro-3-pyridinyl)cyclopropanamine . It has a molecular weight of 168.63 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “1-(3-Chloropyridin-2-yl)cyclopropan-1-amine” is 1S/C8H9ClN2/c9-7-6(2-1-5-11-7)8(10)3-4-8/h1-2,5H,3-4,10H2 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
“1-(3-Chloropyridin-2-yl)cyclopropan-1-amine” is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Molecular Structure and Bonding
1-(3-Chloropyridin-2-yl)cyclopropan-1-amine, as explored in the study by Hu et al. (2011), has unique intermolecular hydrogen-bonding associations between its amine groups and pyridine N-atom acceptors. This results in the formation of centrosymmetric cyclic dimers, along with notable Cl⋯Cl interactions (Hu, Yang, Luo, & Li, 2011).
Catalyzed Amination
The compound serves as a precursor in selective amination processes. Ji, Li, and Bunnelle (2003) demonstrated its utility in amination reactions catalyzed by a palladium-Xantphos complex, yielding high chemoselectivity and isolated yields (Ji, Li, & Bunnelle, 2003).
Synthesis of Pyrrolidines
In the field of organic synthesis, Carson and Kerr (2005) utilized primary amines or anilines with aldehydes to react with 1,1-cyclopropanediesters in the presence of catalytic Yb(OTf)3, producing pyrrolidines. This synthesis highlights the diastereoselectivity and the potential utility of 1-(3-Chloropyridin-2-yl)cyclopropan-1-amine in complex organic reactions (Carson & Kerr, 2005).
Antimalarial Research
Rodrigues et al. (2009) investigated derivatives of 1-(3-Chloropyridin-2-yl)cyclopropan-1-amine for their potential use in antimalarial treatments, specifically against Plasmodium falciparum strains. The study found some derivatives displaying significant antiplasmodial activity, indicating its relevance in medicinal chemistry (Rodrigues et al., 2009).
Ring-Opening Reactions
Lifchits and Charette (2008) described the use of this compound in Lewis acid-catalyzed ring-opening reactions with amine nucleophiles. Their methodology was instrumental in the enantioselective synthesis of compounds relevant to neuroscience, such as serotonin/norepinephrine reuptake inhibitors (Lifchits & Charette, 2008).
Safety and Hazards
This compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause serious eye damage . Precautionary measures include avoiding breathing dust, mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Eigenschaften
IUPAC Name |
1-(3-chloropyridin-2-yl)cyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2/c9-6-2-1-5-11-7(6)8(10)3-4-8/h1-2,5H,3-4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUORVUYYSYFVBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=C(C=CC=N2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloropyridin-2-yl)cyclopropan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B1425587.png)
![3-[5-(5-Ethyl-1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B1425591.png)
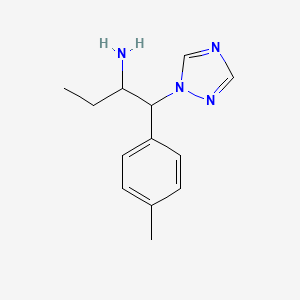
![methyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine](/img/structure/B1425596.png)


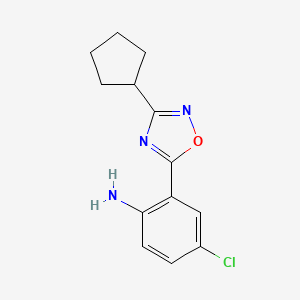
![2-{[2-(Methoxymethyl)phenyl]amino}benzonitrile](/img/structure/B1425602.png)
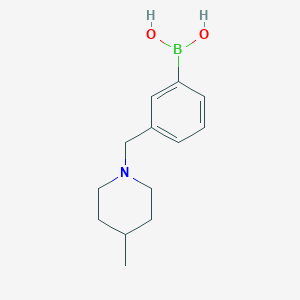
![3-{[(5-Methylpyrimidin-2-yl)amino]methyl}benzoic acid](/img/structure/B1425604.png)
